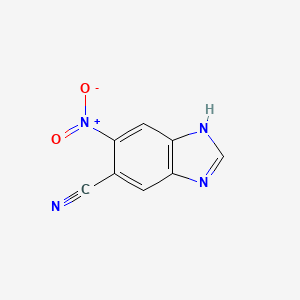

1H-Benzimidazole-5-carbonitrile, 6-nitro-

Description

Contextual Significance of Benzimidazole (B57391) Heterocycles in Modern Chemical Research

Benzimidazole, a bicyclic compound formed from the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a fundamental building block in the development of therapeutic agents. srrjournals.comresearchgate.net Its structural similarity to naturally occurring purines allows it to interact with various biopolymers, leading to a broad spectrum of pharmacological activities. isca.me Consequently, the benzimidazole nucleus is a core component in numerous clinically approved drugs. researchgate.net

The versatility of the benzimidazole ring system allows for substitutions at various positions, which significantly influences its biological activity. researchgate.net This has led to the development of benzimidazole derivatives with a wide array of therapeutic applications, including:

Anticancer agents srrjournals.com

Antimicrobial (antibacterial and antifungal) agents isca.me

Antiviral agents (including anti-HIV) isca.me

Anti-inflammatory and analgesic agents srrjournals.com

Anthelmintics (e.g., Albendazole) researchgate.net

Proton pump inhibitors (e.g., Omeprazole) tsijournals.com

The sustained interest in this heterocycle stems from its proven success in drug discovery and the potential for developing new derivatives with enhanced potency and selectivity. srrjournals.comnih.gov

Strategic Importance of Nitrile and Nitro Functionalities in Aromatic Systems

The introduction of specific functional groups onto an aromatic or heteroaromatic scaffold is a key strategy in medicinal chemistry to modulate a molecule's physicochemical properties and biological activity. The nitrile (-C≡N) and nitro (-NO₂) groups are particularly significant due to their potent electron-withdrawing nature. nih.gov

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, both through resonance and inductive effects. nih.govwikipedia.org This property significantly lowers the electron density of the aromatic ring to which it is attached. nih.gov In medicinal chemistry, this has several implications:

It can alter the molecule's binding affinity to target proteins.

It can influence the metabolic stability of the compound.

The nitro group is a key component in bioreductive prodrugs, which can be selectively activated under hypoxic conditions, such as those found in solid tumors. researchgate.net

Nitrile Group (-C≡N): The nitrile group is another versatile functional group with strong electron-withdrawing properties. nih.gov Its small size, linear geometry, and ability to act as a hydrogen bond acceptor make it a valuable pharmacophore. nih.govresearchgate.net Key roles of the nitrile group in drug design include:

Bioisosteric Replacement: It can serve as a bioisostere for carbonyl, hydroxyl, or halogen groups, helping to fine-tune a molecule's properties while maintaining its interaction with a biological target. nih.govnih.govresearchgate.net

Improving Pharmacokinetics: The inclusion of a nitrile group can enhance a drug's absorption, distribution, metabolism, and excretion (ADMET) profile, for instance by improving metabolic stability. nih.govresearchgate.net

Modulating Polarity and Binding: It can participate in hydrogen bonding and polar interactions within a receptor's active site, thereby increasing binding affinity. nih.govrsc.org

Rationale for Dedicated Research on 1H-Benzimidazole-5-carbonitrile, 6-nitro-

While specific research dedicated solely to 1H-Benzimidazole-5-carbonitrile, 6-nitro- is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the strategic combination of its constituent parts. The compound represents a logical step in the systematic exploration of substituted benzimidazoles.

The primary rationale is the powerful synergistic electron-withdrawing effect of having both a nitrile and a nitro group attached to the benzimidazole core. This dual substitution creates a highly electron-deficient aromatic system, which can lead to unique chemical reactivity and novel biological interactions not observed in mono-substituted derivatives. Research into this specific molecule would aim to explore how this pronounced electronic modulation affects its potential as a therapeutic agent or as a key intermediate in the synthesis of more complex molecules. The study of such derivatives is crucial for expanding the chemical space of pharmacologically active benzimidazoles. researchgate.netscholarsresearchlibrary.comnih.gov

Below are the computed or available properties for the core structures, which provide a basis for understanding the target compound.

| Property | 1H-Benzimidazole-5-carbonitrile nih.gov | 5-Nitrobenzimidazole nih.gov | 1H-Benzimidazole-5-carbonitrile, 6-nitro- (Predicted) |

|---|---|---|---|

| Molecular Formula | C₈H₅N₃ | C₇H₅N₃O₂ | C₈H₄N₄O₂ |

| Molecular Weight | 143.15 g/mol | 163.13 g/mol | 188.15 g/mol |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 | 5 |

| LogP (XLogP3) | 1.5 | 1.6 | N/A |

Overview of Current Research Trajectories in Substituted Benzimidazoles

Current research on substituted benzimidazoles is dynamic and multifaceted, driven by the scaffold's proven therapeutic value. researchgate.net Several key trends are shaping the field:

Novel Synthesis Methodologies: There is a growing emphasis on developing more efficient and environmentally friendly synthetic routes. This includes the adoption of green chemistry principles and microwave-assisted synthesis to reduce reaction times and waste. mdpi.combenthamdirect.comnih.gov

Expansion of Pharmacological Screening: While anticancer and antimicrobial applications remain a major focus, researchers are actively exploring benzimidazole derivatives for a wider range of diseases, including neurodegenerative disorders, cardiovascular conditions, and diabetes. researchgate.netisca.mescholarsresearchlibrary.com

Structure-Activity Relationship (SAR) and Rational Drug Design: Advances in computational chemistry have integrated in silico methods into the research pipeline. bohrium.com Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET prediction are now routinely used to rationally design more potent and selective benzimidazole derivatives and to understand their mechanisms of action at the molecular level. plantarchives.orgijpsjournal.comnih.govresearchgate.net

Hybrid Molecules: A modern approach involves creating hybrid molecules that combine the benzimidazole scaffold with other pharmacologically active moieties. This strategy aims to develop multifunctional drugs that can hit multiple biological targets simultaneously, potentially leading to synergistic effects or overcoming drug resistance. mdpi.com

These research trajectories underscore the continued importance of the benzimidazole nucleus in medicinal chemistry and the ongoing quest to develop novel and effective therapeutic agents. researchgate.netmedjrf.com

Structure

3D Structure

Properties

Molecular Formula |

C8H4N4O2 |

|---|---|

Molecular Weight |

188.14 g/mol |

IUPAC Name |

6-nitro-1H-benzimidazole-5-carbonitrile |

InChI |

InChI=1S/C8H4N4O2/c9-3-5-1-6-7(11-4-10-6)2-8(5)12(13)14/h1-2,4H,(H,10,11) |

InChI Key |

CFJANAWKNNGWED-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC2=C1N=CN2)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 1h Benzimidazole 5 Carbonitrile, 6 Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular structure.

The ¹H NMR spectrum of 1H-Benzimidazole-5-carbonitrile, 6-nitro- is anticipated to exhibit distinct signals corresponding to each chemically non-equivalent proton in the molecule. The aromatic region of the spectrum would be of particular interest, showcasing signals for the protons on the benzimidazole (B57391) ring system. The proton attached to the imidazole (B134444) nitrogen (N-H) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 12-13 ppm, due to its acidic nature and potential for hydrogen bonding.

The protons on the benzene (B151609) ring, H-4 and H-7, would likely appear as singlets due to the substitution pattern. The electron-withdrawing effects of the adjacent nitro and nitrile groups would significantly influence their chemical shifts, pushing them downfield. Specifically, the proton at the C-4 position, being in proximity to the electron-withdrawing nitrile group, and the proton at the C-7 position, adjacent to the nitro group, would resonate at lower field strengths. The proton at C-2 of the imidazole ring is also expected to be a singlet in the aromatic region.

Table 1: Predicted ¹H NMR Signal Assignments for 1H-Benzimidazole-5-carbonitrile, 6-nitro-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 12.0 - 13.0 | br s |

| H-2 | 8.0 - 8.5 | s |

| H-4 | 8.2 - 8.7 | s |

| H-7 | 8.5 - 9.0 | s |

| Note: These are predicted values based on the analysis of similar structures and are subject to experimental verification. s denotes a singlet, and br s denotes a broad singlet. |

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in 1H-Benzimidazole-5-carbonitrile, 6-nitro- will give rise to a distinct signal. The chemical shifts of these signals are highly dependent on the electronic environment of the carbon atoms.

The carbon atom of the nitrile group (C-CN) is expected to appear in the range of 115-120 ppm. The carbon atoms of the benzimidazole ring will resonate in the aromatic region (approximately 100-150 ppm). The carbons directly attached to the electron-withdrawing nitro (C-6) and nitrile (C-5) groups are expected to be significantly deshielded and thus appear at lower field. Conversely, other carbons in the ring will also have their chemical shifts influenced by these substituents. The C-2 carbon of the imidazole ring typically appears around 140-150 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 1H-Benzimidazole-5-carbonitrile, 6-nitro-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 150 |

| C-4 | 115 - 125 |

| C-5 | 105 - 115 |

| C-6 | 145 - 155 |

| C-7 | 110 - 120 |

| C-8 (C-3a) | 130 - 140 |

| C-9 (C-7a) | 135 - 145 |

| C≡N | 115 - 120 |

| Note: These are predicted values based on the analysis of similar structures and are subject to experimental verification. |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. In the case of 1H-Benzimidazole-5-carbonitrile, 6-nitro-, due to the substitution pattern, no significant proton-proton couplings on the benzene ring are expected, resulting in minimal cross-peaks in this region.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signals for H-2, H-4, and H-7 to their corresponding carbon atoms (C-2, C-4, and C-7).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of molecules and is particularly useful for identifying specific functional groups.

The IR spectrum of 1H-Benzimidazole-5-carbonitrile, 6-nitro- is expected to show characteristic absorption bands for its key functional groups.

Nitrile Group (-C≡N): A sharp, medium-intensity absorption band is expected in the region of 2220-2260 cm⁻¹ corresponding to the stretching vibration of the carbon-nitrogen triple bond.

Nitro Group (-NO₂): The nitro group will exhibit two distinct stretching vibrations: an asymmetric stretching band, typically strong in intensity, in the range of 1500-1570 cm⁻¹, and a symmetric stretching band of medium to strong intensity between 1300-1370 cm⁻¹.

N-H and C-H Bonds: A broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring, with the broadening due to hydrogen bonding. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹.

Table 3: Predicted Characteristic IR Absorptions for 1H-Benzimidazole-5-carbonitrile, 6-nitro-

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (imidazole) | Stretching | 3200 - 3500 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| -C≡N (nitrile) | Stretching | 2220 - 2260 (sharp) |

| -NO₂ (nitro) | Asymmetric Stretching | 1500 - 1570 (strong) |

| -NO₂ (nitro) | Symmetric Stretching | 1300 - 1370 (strong) |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy relies on the change in polarizability.

Nitrile Group (-C≡N): The nitrile stretching vibration, which is often of medium intensity in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum in the same region of 2220-2260 cm⁻¹.

Nitro Group (-NO₂): The symmetric stretching vibration of the nitro group around 1300-1370 cm⁻¹ usually produces a strong band in the Raman spectrum, which can be more intense than its asymmetric counterpart.

Aromatic Ring: The breathing modes of the benzimidazole ring system are often prominent in the Raman spectrum, providing a characteristic fingerprint for the core structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of 1H-Benzimidazole-5-carbonitrile, 6-nitro-. Through high-resolution mass spectrometry and tandem mass spectrometry, precise information about its elemental composition and fragmentation pathways can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry provides the exact mass of the parent molecule, which allows for the determination of its elemental formula with a high degree of confidence. For 1H-Benzimidazole-5-carbonitrile, 6-nitro-, the molecular formula is C₈H₄N₄O₂. The expected exact mass can be calculated and then compared to the experimentally determined value.

Expected High-Resolution Mass Spectrometry Data

| Ion Species | Calculated m/z |

|---|---|

| [M+H]⁺ | 189.0407 |

Note: This table represents theoretical data based on the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the protonated or deprotonated parent molecule. The resulting fragmentation pattern offers significant insights into the compound's structure, identifying characteristic losses of functional groups. For 1H-Benzimidazole-5-carbonitrile, 6-nitro-, key fragmentation pathways would likely involve the loss of the nitro group (NO₂) and the cyano group (CN).

Plausible MS/MS Fragmentation of [M+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 189.0407 | 143.0420 | NO₂ |

| 189.0407 | 162.0376 | HCN |

Note: This table represents a theoretical fragmentation pattern.

Electronic Spectroscopy for Chromophoric and Auxochromic Investigations

Electronic spectroscopy, encompassing UV-Vis and fluorescence spectroscopy, provides valuable information about the electronic structure of 1H-Benzimidazole-5-carbonitrile, 6-nitro-. The benzimidazole core, along with the nitro and cyano substituents, creates a chromophoric system with distinct electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of 1H-Benzimidazole-5-carbonitrile, 6-nitro- is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The benzimidazole ring itself has strong absorptions in the UV region. The presence of the electron-withdrawing nitro group and cyano group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzimidazole.

Expected UV-Vis Absorption Data in Methanol

| λmax (nm) | Electronic Transition |

|---|---|

| ~250 | π → π* |

| ~320 | π → π* |

Note: This table contains estimated values based on related compounds.

Fluorescence Spectroscopy and Luminescence Properties

While many nitroaromatic compounds exhibit weak fluorescence or are non-fluorescent due to efficient intersystem crossing promoted by the nitro group, some benzimidazole derivatives are known to be fluorescent. The luminescence properties of 1H-Benzimidazole-5-carbonitrile, 6-nitro- would be highly dependent on the solvent environment and the extent of intramolecular charge transfer. If fluorescent, it would likely exhibit a significant Stokes shift. However, it is anticipated that the fluorescence quantum yield would be low.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice of 1H-Benzimidazole-5-carbonitrile, 6-nitro-.

Although a specific crystal structure for 1H-Benzimidazole-5-carbonitrile, 6-nitro- is not publicly available, analysis of related structures, such as 5-nitro-2-trifluoromethyl-1H-benzimidazole monohydrate, suggests that the benzimidazole ring system is planar. nih.gov The nitro group is often slightly twisted out of the plane of the aromatic ring. Intermolecular hydrogen bonds involving the imidazole N-H and the oxygen atoms of the nitro group are expected to be a dominant feature in the crystal packing.

Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~12.0 |

| c (Å) | ~8.5 |

| β (°) | ~105 |

Note: This table presents hypothetical data based on similar known structures.

Derivatization and Advanced Functionalization of 1h Benzimidazole 5 Carbonitrile, 6 Nitro

Chemical Transformations of the Nitrile Group

The nitrile group in 1H-Benzimidazole-5-carbonitrile, 6-nitro- is a versatile functional group that can be converted into a variety of other functionalities, including amidines, amidoximes, carboxylic acids, esters, and amines.

Conversion to Amidines and Amidoximes

The conversion of nitriles to amidines can be achieved through several synthetic routes. One common method involves the copper-catalyzed nucleophilic addition of amines to nitriles. This reaction typically proceeds smoothly at elevated temperatures in the presence of a copper catalyst, a base, and a suitable ligand. sciforum.net Both electron-donating and electron-withdrawing substituents on the benzonitrile (B105546) ring are generally well-tolerated, although electron-withdrawing groups may lead to higher yields. sciforum.net Another approach involves the use of 2,2,2-trifluoro- and trichloroethyl imidates, which are readily prepared from nitriles and trihaloethanols in the presence of HCl. These imidates serve as excellent reagents for the synthesis of amidines under mild conditions. organic-chemistry.org

Amidoximes, or N-hydroxylated amidines, are another important class of compounds that can be synthesized from nitriles. nih.gov A common method for this transformation is the reaction of the nitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium carbonate, in a suitable solvent like ethanol (B145695). nih.gov The reaction is typically carried out under reflux conditions. nih.gov Amidoximes are reactive compounds and can serve as prodrugs for amidines. nih.gov

| Starting Nitrile | Reagents and Conditions | Product | Reference |

| Benzonitrile | Amine, CuCl, Cs2CO3, 2,2'-bipyridine, TFE, 100 °C | N-substituted benzamidine | sciforum.net |

| Nitrile | Trihaloethanol, HCl | 2,2,2-Trifluoro/trichloroethyl imidate | organic-chemistry.org |

| 4-((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile | NH2OH·HCl, Na2CO3, EtOH, reflux | N'-hydroxy-4-((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl)benzimidamide | nih.gov |

Reduction to Amines

The reduction of the nitrile group to a primary amine is a significant transformation that opens up avenues for further functionalization. Various reagents and methods can be employed for this purpose. organic-chemistry.org A common and effective method is the use of lithium aluminum hydride (LiAlH4) in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. youtube.com This powerful reducing agent is capable of reducing a wide range of nitriles to primary amines. youtube.comyoutube.com

Another approach is catalytic hydrogenation, where the nitrile is treated with hydrogen gas in the presence of a metal catalyst. youtube.com While palladium on carbon (Pd/C) can be used, it may sometimes be less effective for nitrile reduction. youtube.com Other catalysts, such as platinum on carbon (Pt/C), can be employed, especially when other reducible functional groups are present. stackexchange.com It is important to note that the nitro group is also susceptible to reduction under many of these conditions. Selective reduction of the nitrile in the presence of a nitro group can be challenging. However, methods utilizing borane (B79455) complexes like borane·tetrahydrofuran (BH3·THF) or sodium borohydride/trifluoroacetic acid have been shown to selectively reduce nitriles in the presence of aromatic nitro groups. calvin.edu Conversely, the nitro group can be selectively reduced to an amine in the presence of a nitrile using reagents like tin(II) chloride dihydrate (SnCl2·2H2O). stackexchange.com

| Reagent/Catalyst | Conditions | Product | Reference |

| Lithium aluminum hydride (LiAlH4) | 1. LiAlH4, THF; 2. H2O or aqueous acid | Primary amine | youtube.com |

| Hydrogen gas (H2) | Metal catalyst (e.g., Pt/C) | Primary amine | youtube.comstackexchange.com |

| Borane·tetrahydrofuran (BH3·THF) | Aprotic solvent | Primary amine (selective for nitrile over nitro) | calvin.edu |

| Sodium borohydride/trifluoroacetic acid | - | Primary amine (selective for nitrile over nitro) | calvin.edu |

| Tin(II) chloride dihydrate (SnCl2·2H2O) | Alcohol or ethyl acetate | Amine (selective for nitro over nitrile) | stackexchange.com |

Modifications and Substitutions on the Benzimidazole (B57391) Nitrogen Atoms

The nitrogen atoms of the benzimidazole ring are nucleophilic and can undergo various reactions, allowing for the introduction of a wide range of substituents and the construction of more complex heterocyclic systems.

N-Alkylation and N-Arylation Reactions

N-alkylation of benzimidazoles is a common strategy to introduce alkyl groups onto the imidazole (B134444) nitrogen. This is typically achieved by reacting the benzimidazole with an alkyl halide in the presence of a base. nih.govdiva-portal.org Microwave-assisted synthesis has been shown to be an efficient method for the N-alkylation of 6-(chloro/nitro)-1H-benzimidazole derivatives, often resulting in moderate to excellent yields and significantly reduced reaction times compared to conventional heating. nih.govresearchgate.net Ketonic Mannich bases have also been successfully used to alkylate benzimidazoles at the N-1 position. researchgate.net

The introduction of substituents at the N-1 position of the benzimidazole ring has been shown to be important for the pharmacological activity of these compounds. nih.gov For instance, N-1 substituted 6-nitro-1H-benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. nih.gov

Regioselective Elaboration of the Nitro-Substituted Aromatic Ring

The nitro-substituted aromatic ring of 1H-Benzimidazole-5-carbonitrile, 6-nitro- is a primary site for chemical manipulation, allowing for significant alterations to the molecule's electronic and steric properties.

The reduction of the nitro group to an amino group is a fundamental transformation that dramatically alters the reactivity of the benzimidazole system. This conversion provides a versatile synthetic handle for further functionalization. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. wikipedia.org

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.org Sodium dithionite (B78146) is another effective reagent for this transformation.

Once formed, the resulting 6-amino-1H-benzimidazole-5-carbonitrile is a valuable intermediate for a host of subsequent reactions. The amino group can undergo diazotization followed by substitution, allowing for the introduction of a wide range of substituents. Furthermore, it can be acylated or sulfonylated to form amides and sulfonamides, respectively. These reactions are crucial for building more complex molecular architectures and for modulating the physicochemical properties of the parent compound. For instance, the reaction of 6-aminouracil (B15529) with various reagents can lead to the formation of fused heterocyclic systems like pyrido[2,3-d:6,5-d']pyrimidines. researchgate.net

Table 1: Representative Reduction Methods for Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Typical Application |

|---|---|---|

| H2, Pd/C | Methanol or Ethanol, Room Temperature | General-purpose, clean reduction |

| Fe, CH3COOH | Reflux | Industrial scale, cost-effective |

| SnCl2, HCl | Room Temperature to Reflux | Laboratory scale, effective for various substrates |

| Sodium Dithionite | Aqueous or Biphasic Media | Mild conditions, useful for sensitive substrates |

The electronic nature of the 1H-Benzimidazole-5-carbonitrile, 6-nitro- ring system, which is rendered electron-deficient by the nitro and cyano substituents, generally disfavors electrophilic aromatic substitution. However, nucleophilic aromatic substitution (SNAr) is a highly viable strategy for functionalization. youtube.com

The strongly electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of a suitable leaving group, typically a halide, at a position ortho or para to the nitro group. youtube.comyoutube.com In a suitably halogenated precursor of 1H-Benzimidazole-5-carbonitrile, 6-nitro-, a nucleophile can displace the halide to form a new C-Nu bond. This reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com A wide array of nucleophiles, including alkoxides, thiolates, and amines, can be employed in SNAr reactions, leading to the formation of ethers, thioethers, and amines, respectively. nih.govnih.gov

Intramolecular SNAr reactions have also been reported, where a nucleophilic group tethered to the benzimidazole core displaces the nitro group itself, leading to the formation of fused heterocyclic systems. nih.gov

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a versatile platform for the derivatization of halogenated 1H-Benzimidazole-5-carbonitrile, 6-nitro-.

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds between a halogenated benzimidazole and a boronic acid or ester. arkat-usa.orgresearchgate.net This reaction is tolerant of a wide range of functional groups and has been successfully applied to various heterocyclic systems, including benzimidazoles. nih.govnih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling. Microwave-assisted Suzuki couplings have been shown to accelerate reaction times and improve yields for the synthesis of 2-aryl benzimidazoles. arkat-usa.org

The Sonogashira coupling provides a direct route to alkynylated benzimidazoles by reacting a halogenated benzimidazole with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. beilstein-journals.orgnih.gov The resulting arylalkynes are valuable intermediates that can be further elaborated into more complex structures.

The Heck reaction enables the arylation of alkenes, offering a method to introduce vinyl or substituted vinyl groups onto the benzimidazole scaffold. wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of a halogenated benzimidazole with an alkene in the presence of a base. nih.govchemrxiv.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Bond Formed | Key Catalyst Components |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Boronic Acid/Ester | C(sp2)-C(sp2) or C(sp2)-C(sp3) | Pd Catalyst, Ligand, Base |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | C(sp2)-C(sp) | Pd Catalyst, Cu(I) Co-catalyst, Base |

| Heck | Aryl/Vinyl Halide + Alkene | C(sp2)-C(sp2) | Pd Catalyst, Base |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org It allows for the coupling of halogenated benzimidazoles with a wide variety of primary and secondary amines, providing access to a diverse range of N-substituted derivatives. beilstein-journals.orgacsgcipr.orgacs.org The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong base. nih.gov This methodology has largely superseded harsher classical methods for the synthesis of aryl amines. wikipedia.org

Other C-N coupling methodologies, such as copper-catalyzed Ullmann-type reactions, can also be employed for the amination of halogenated benzimidazoles. While these reactions often require higher temperatures than their palladium-catalyzed counterparts, they can be advantageous for specific substrates.

Synthesis of Hybrid Molecules and Conjugates

The synthetic methodologies described above, particularly the cross-coupling reactions, are instrumental in the synthesis of hybrid molecules and conjugates incorporating the 1H-Benzimidazole-5-carbonitrile, 6-nitro- scaffold. By coupling this core with other pharmacophores, fluorescent tags, or biomolecules, researchers can develop novel compounds with tailored properties.

For example, a halogenated derivative of 1H-Benzimidazole-5-carbonitrile, 6-nitro- could be coupled with a boronic acid derivative of another heterocyclic system via a Suzuki reaction to create a bi-heterocyclic hybrid molecule. Similarly, Buchwald-Hartwig amination can be used to link the benzimidazole core to complex amine-containing molecules. The synthesis of such hybrid structures is a common strategy in medicinal chemistry to explore new chemical space and develop compounds with enhanced or novel biological activities. nih.govsemanticscholar.orgrsc.orgsemanticscholar.org The imidazole ring is a known pharmacophore in many natural products and drugs, and its incorporation into larger structures is a subject of ongoing research. nih.govrsc.org

Linkage to Other Heterocyclic Systems

The nitrile group at the C5 position of 1H-Benzimidazole-5-carbonitrile, 6-nitro- is a key functionality for the synthesis of other heterocyclic rings. A prominent transformation is the [3+2] cycloaddition reaction of the nitrile with an azide (B81097) source, typically sodium azide, to form a tetrazole ring. This reaction is a well-established method for the synthesis of 5-substituted-1H-tetrazoles. nih.gov The electron-withdrawing nature of the nitro group on the benzimidazole ring can facilitate this cycloaddition. beilstein-journals.org

The resulting compound, 5-(6-nitro-1H-benzimidazol-5-yl)-1H-tetrazole, incorporates a second heterocyclic moiety, which can significantly alter the chemical and biological properties of the parent molecule. The tetrazole ring is known to be a bioisostere of a carboxylic acid group, which is a common feature in pharmacologically active compounds. beilstein-journals.org The reaction conditions for such a transformation are typically conducted in a polar aprotic solvent like dimethylformamide (DMF) and may be facilitated by the use of a catalyst.

Table 1: Plausible Reaction Conditions for the Synthesis of 5-(6-nitro-1H-benzimidazol-5-yl)-1H-tetrazole

| Parameter | Condition | Reference |

| Starting Material | 1H-Benzimidazole-5-carbonitrile, 6-nitro- | N/A |

| Reagent | Sodium Azide (NaN₃) | nih.gov |

| Catalyst | Ammonium (B1175870) chloride, Lewis acids (e.g., ZnCl₂, AlCl₃), or silica (B1680970) sulfuric acid | nih.gov |

| Solvent | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or water | beilstein-journals.org |

| Temperature | 100-150 °C | beilstein-journals.org |

| Reaction Time | 12-48 hours | beilstein-journals.org |

The synthesis of this tetrazole derivative represents a direct linkage of the benzimidazole core to another important heterocyclic system, opening avenues for further functionalization on either of the two rings.

Formation of Polymeric or Supramolecular Assemblies

The molecular structure of 1H-Benzimidazole-5-carbonitrile, 6-nitro- possesses multiple sites for non-covalent interactions, making it a promising building block for the construction of polymeric or supramolecular assemblies. The benzimidazole ring system itself is known to participate in the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The nitrogen atoms of the imidazole ring can coordinate to metal ions, while the aromatic system can engage in π-π stacking interactions.

The additional functional groups in 1H-Benzimidazole-5-carbonitrile, 6-nitro- enhance its potential for forming extended networks. The nitrile and nitro groups are known to be effective coordinating groups for metal ions. Furthermore, the N-H group of the imidazole ring, the nitrile nitrogen, and the oxygen atoms of the nitro group can all act as hydrogen bond donors or acceptors.

A study on the crystal structure of a related compound, 1-methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole, revealed the formation of a three-dimensional network through a combination of C—H···O hydrogen bonds and π–π stacking interactions between the benzimidazole rings. nih.gov This provides strong evidence that 1H-Benzimidazole-5-carbonitrile, 6-nitro- could self-assemble into intricate supramolecular architectures governed by similar intermolecular forces.

Table 2: Potential Intermolecular Interactions for Supramolecular Assembly of 1H-Benzimidazole-5-carbonitrile, 6-nitro-

| Interaction Type | Participating Functional Groups | Potential Outcome | Reference |

| Coordination Bonding | Imidazole Nitrogens, Nitrile Nitrogen, Nitro Oxygens with Metal Ions | Metal-Organic Frameworks (MOFs), Coordination Polymers | mdpi.com |

| Hydrogen Bonding | Imidazole N-H (donor), Imidazole N (acceptor), Nitrile N (acceptor), Nitro O (acceptor) | 1D chains, 2D sheets, 3D networks | nih.gov |

| π-π Stacking | Benzimidazole Aromatic Rings | Formation of columnar or layered structures | nih.gov |

The interplay of these various non-covalent interactions could lead to the formation of well-defined, crystalline supramolecular structures with potentially interesting material properties. The specific architecture of such assemblies would be influenced by factors such as the choice of solvent for crystallization and the presence of co-formers or metal ions.

Emerging Research Directions and Future Perspectives for 1h Benzimidazole 5 Carbonitrile, 6 Nitro

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted benzimidazoles traditionally involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.gov For 1H-Benzimidazole-5-carbonitrile, 6-nitro-, a plausible route would involve the cyclocondensation of 4-amino-3-nitrobenzonitrile (B23877) with an appropriate C1 source like formic acid or its orthoester. However, modern synthetic chemistry is continuously seeking more efficient, rapid, and environmentally benign methodologies.

Future research is focused on overcoming the limitations of conventional heating, which often requires long reaction times and can lead to lower yields. nih.gov Microwave-assisted synthesis has emerged as a powerful alternative, dramatically reducing reaction times from hours to minutes and often improving yields significantly. mdpi.comresearchgate.nettandfonline.com Studies on related 6-nitro-1H-benzimidazole derivatives have demonstrated the successful application of microwave irradiation for efficient synthesis. nih.govresearchgate.nettandfonline.com The development of novel catalytic systems, such as supported gold nanoparticles, also presents a promising direction for promoting the cyclization step under milder conditions. mdpi.com

The table below compares conventional and emerging synthetic methods applicable to the synthesis of the target compound and its analogues.

| Method | Catalyst/Conditions | Typical Reaction Time | Typical Yields | Reference |

| Conventional Heating | Acid catalyst (e.g., HCl) | 6-12 hours | 58-91% | nih.govtandfonline.com |

| Microwave Irradiation | Acid catalyst (e.g., HCl) | 2.5-15 minutes | 82-99% | nih.govresearchgate.nettandfonline.com |

| Supported Nanoparticles | Au/TiO₂ | 24-48 hours | ~70% | mdpi.com |

Future efforts will likely concentrate on one-pot synthesis protocols and the use of green chemistry principles, such as employing reusable catalysts and environmentally friendly solvents, to streamline the production of 1H-Benzimidazole-5-carbonitrile, 6-nitro-. mdpi.commdpi.com

Application of Machine Learning and AI in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. researchgate.net These computational tools offer the potential to accelerate the discovery and development of new molecules by predicting their properties and optimizing synthetic pathways. For the 1H-Benzimidazole-5-carbonitrile, 6-nitro- scaffold, AI and ML can be applied in several key areas.

Firstly, machine learning models can accurately predict chemical reaction yields by analyzing vast datasets of reaction components and conditions. futurism.com By training an algorithm on a set of known benzimidazole (B57391) syntheses, researchers could predict the optimal combination of reactants, catalysts, and conditions to maximize the yield of the target compound, minimizing the need for extensive empirical screening. futurism.com

Secondly, Quantitative Structure-Property Relationship (QSPR) models, developed using ML, can predict the physicochemical and biological properties of novel derivatives based on their molecular descriptors. doi.org For instance, ML models have been successfully used to predict the corrosion inhibition efficiencies of benzimidazole derivatives. doi.org A similar approach could be used to forecast the potential applications of new compounds based on the 1H-Benzimidazole-5-carbonitrile, 6-nitro- motif without the need for initial synthesis and testing.

Virtual Library Generation: Creating a large virtual library of derivatives by modifying substituents on the core scaffold.

Property Prediction: Using trained ML models to predict key properties (e.g., solubility, electronic properties, potential bioactivity) for the entire library.

Synthesis Prediction: Employing AI to identify the most plausible and efficient synthetic routes for the most promising candidates identified in the previous step.

This in silico approach significantly streamlines the research and development process, making it cheaper and more efficient than traditional methods. futurism.com

Advanced Characterization Techniques for Complex Structural Insights

A thorough understanding of the three-dimensional structure and electronic properties of 1H-Benzimidazole-5-carbonitrile, 6-nitro- is crucial for elucidating its behavior and potential applications. While standard techniques like melting point and thin-layer chromatography are essential for routine analysis, a deeper insight requires a suite of advanced characterization methods.

Spectroscopic techniques are fundamental for confirming the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy would identify the characteristic vibrations of key functional groups, such as the N-H stretch of the imidazole (B134444) ring, the C≡N stretch of the nitrile, and the symmetric and asymmetric stretches of the NO₂ group. nih.govtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's constitution. tandfonline.comtsijournals.com

Mass Spectrometry (MS) confirms the molecular weight and can provide fragmentation patterns that further support the proposed structure. tandfonline.comtsijournals.com

For more complex structural insights, particularly regarding the solid-state arrangement and intermolecular interactions, X-ray Diffraction (XRD) is indispensable. nih.gov Single-crystal XRD can determine the precise three-dimensional atomic arrangement, bond lengths, and bond angles, offering a definitive structural proof and revealing details about crystal packing and hydrogen bonding networks.

The table below summarizes the information gained from these advanced techniques.

| Technique | Type of Information Provided | Relevance to 1H-Benzimidazole-5-carbonitrile, 6-nitro- |

| FTIR | Functional group identification | Confirms presence of N-H, C≡N, and NO₂ groups. |

| NMR (¹H, ¹³C) | Molecular connectivity and chemical environment | Elucidates the complete carbon-hydrogen framework and confirms substituent positions. |

| Mass Spectrometry | Molecular weight and fragmentation | Determines the exact mass and provides evidence for the structural formula (C₈H₄N₄O₂). |

| X-ray Diffraction | 3D crystal structure and intermolecular forces | Provides definitive proof of structure and insights into solid-state packing and hydrogen bonding. |

Exploration of Structure-Function Relationships at a Fundamental Chemical Level

The chemical functionality of 1H-Benzimidazole-5-carbonitrile, 6-nitro- is dictated by the interplay between its three core components: the benzimidazole ring, the nitro group, and the carbonitrile group. Understanding the relationship between this structure and its resulting properties is fundamental to predicting its behavior and designing new applications.

The Benzimidazole Core: This heterocyclic system is electronically rich and acts as a versatile pharmacophore capable of engaging in various intermolecular interactions, including hydrogen bonding via the N-H group. researchgate.net

The Nitro Group (NO₂): As a powerful electron-withdrawing group, it significantly lowers the electron density of the benzene (B151609) ring. nih.govnih.gov This electronic perturbation can stabilize the benzimidazole ring, enhance the acidity of the N-H proton, and influence the molecule's potential as a ligand in coordination chemistry. nih.gov Computational studies on related nitrobenzimidazoles show that upon reduction, the unpaired electron is primarily accepted by the nitro group, a property relevant for developing bioreductive agents. researchgate.net

The Carbonitrile Group (C≡N): This group also acts as an electron-withdrawing substituent and a potential hydrogen bond acceptor. Its presence further modulates the electronic landscape of the molecule.

The combination of two strong electron-withdrawing groups on the benzene portion of the scaffold creates a highly electron-deficient aromatic system. This unique electronic profile is expected to govern the molecule's reactivity, spectroscopic properties, and interaction with biological targets or metal centers. Density Functional Theory (DFT) calculations, which have been applied to similar nitrobenzimidazole systems, could provide deep insights into the frontier molecular orbitals (HOMO-LUMO), electron density distribution, and reactivity indices of the target compound, thereby guiding the exploration of its chemical function. researchgate.net

| Structural Motif | Chemical Nature | Expected Functional Contribution |

| Benzimidazole Ring | Heterocyclic, aromatic, H-bond donor | Core scaffold for biological interactions and structural integrity. |

| 6-Nitro Group | Strongly electron-withdrawing | Modulates electronic properties, increases acidity of N-H, potential site for reduction. |

| 5-Carbonitrile Group | Electron-withdrawing, H-bond acceptor | Further tunes electronic properties, provides additional interaction site. |

Design Principles for Next-Generation Chemical Scaffolds Based on the 1H-Benzimidazole-5-carbonitrile, 6-nitro- Motif

The unique electronic and structural features of 1H-Benzimidazole-5-carbonitrile, 6-nitro- make it an attractive starting point for the design of next-generation chemical scaffolds. The benzimidazole core is a proven "privileged" scaffold, and strategic modification of its substituents can lead to compounds with tailored properties. diva-portal.orgrsc.org

Key design principles for creating new scaffolds from this motif include:

N-1 Substitution: The imidazole nitrogen (N-1) is a common site for derivatization. Introducing various alkyl or aryl substituents at this position can modulate the compound's steric and electronic properties, as well as its solubility and pharmacokinetic profile. This strategy has been widely used to develop potent antimicrobial and anticancer agents from other benzimidazole cores. nih.govdiva-portal.org

Bioisosteric Replacement: The nitro or carbonitrile groups could be replaced with other electron-withdrawing groups (e.g., sulfone, trifluoromethyl) to fine-tune the electronic properties while potentially altering metabolic stability or toxicity.

Duplication and Hybridization: Dihalogenated linkers can be used to synthesize dimeric structures, potentially leading to compounds with enhanced affinity for their targets. tsijournals.com Alternatively, the scaffold can be hybridized with other pharmacophores to create molecules with dual modes of action.

By systematically applying these principles, researchers can generate libraries of novel compounds derived from the 1H-Benzimidazole-5-carbonitrile, 6-nitro- motif. tandfonline.com Coupled with the AI and ML-based screening methods discussed previously, this approach provides a powerful strategy for the rational design of next-generation materials and therapeutic agents. futurism.comdoi.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1H-Benzimidazole-5-carbonitrile, 6-nitro-?

- Methodological Answer : The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with nitrile-containing precursors under acidic or catalytic conditions. For example, introducing the nitro group may require nitration at specific positions using mixed acids (HNO₃/H₂SO₄), followed by cyanation via nucleophilic substitution or metal-catalyzed reactions (e.g., CuCN). Key steps include monitoring reaction progress via TLC and purifying intermediates via column chromatography. Structural analogs, such as cyano-substituted benzimidazoles, have demonstrated efficient antifungal activity, suggesting similar synthetic pathways .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Identify the nitrile (C≡N) stretch near 2200–2250 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at 1500–1370 cm⁻¹.

- NMR : In H NMR, aromatic protons adjacent to electron-withdrawing groups (nitro, cyano) show downfield shifts (δ 8.0–9.0 ppm). C NMR confirms the nitrile carbon at δ 110–120 ppm.

- UV-Vis : Compare with NIST data for 1H-benzimidazole derivatives, where nitro groups induce bathochromic shifts due to extended conjugation .

Q. What safety protocols are critical when handling this compound in solution-phase reactions?

- Methodological Answer : Use fume hoods for volatile intermediates, wear nitrile gloves, and avoid skin contact due to potential irritancy (based on SDS for related benzimidazoles). Stabilize nitro groups in acidic conditions to prevent decomposition. Store under inert atmosphere if sensitive to moisture .

Advanced Research Questions

Q. How can X-ray crystallography and software tools (SHELX, ORTEP) resolve hydrogen bonding patterns in the crystal lattice?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data. Process with SHELX for structure solution (SHELXS) and refinement (SHELXL), focusing on anisotropic displacement parameters for nitro and cyano groups .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess positional disorder or rotational flexibility of substituents.

- Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s rules) to classify motifs like rings, common in benzimidazole derivatives with strong N–H···N interactions .

Q. What strategies address contradictions in crystallographic data, such as disordered nitro groups?

- Methodological Answer :

- Model Refinement : Test split-site disorder models in SHELXL, refining occupancy ratios. Validate with residual density maps.

- Validation Tools : Use PLATON or checkCIF to identify geometric outliers. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm substituent positions .

Q. How does the nitro group influence electronic structure and reactivity in substitution reactions?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions. The nitro group’s meta-directing effect reduces electrophilic substitution at the 5-position, favoring reactions at the 4- or 6-positions.

- Experimental Validation : Conduct halogenation or sulfonation reactions, analyzing regioselectivity via LC-MS or F NMR (if fluorinated reagents are used) .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced antifungal properties?

- Methodological Answer :

- Bioassay Design : Test against Candida spp. using broth microdilution (CLSI M27 guidelines). Compare MIC values of 1H-Benzimidazole-5-carbonitrile, 6-nitro- with analogs (e.g., 1-butyl-2-(4-fluorophenyl) derivatives).

- SAR Insights : The nitro group enhances electron deficiency, improving interaction with fungal cytochrome P450 enzymes. Modify the cyano group to trifluoromethyl or sulfonamide to assess potency changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.